Eupatilin
Overview
Description
Mechanism of Action
Eupatilin is a pharmacologically active flavone obtained from several medicinal plants . It has been reported to have a variety of pharmacological characteristics, including anticancer, antioxidant, neuroprotective, antiallergic, cardioprotective, and anti-inflammatory properties .
Target of Action
This compound has been linked to the regulation of multiple cell-signaling pathways involved in proliferation, inflammation, and a variety of other diseases . It has been shown to inhibit the proliferation of cancer cells and induce apoptosis . It also has been reported to activate the PI3K-AKT signaling pathway .
Mode of Action
This compound works by scavenging free radicals and thereby reducing oxidative stress, a key factor in the progression of various diseases, including cancer and inflammatory disorders . In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is the process of programmed cell death .
Biochemical Pathways
This compound has been linked to the regulation of multiple cell-signaling pathways involved in proliferation, inflammation, and a variety of other diseases . It has been shown to activate the PI3K-AKT signaling pathway . This pathway is crucial for cellular quiescence, proliferation, cancer, and longevity .
Pharmacokinetics
The absolute bioavailability (F) of this compound was estimated to be 2.7% . After intravenous administration, this compound was degraded with high clearance (14.82 L/kg/h) and a short half-life t1/2 (0.29 h) . This compound was rapidly metabolized to E-7-G with systemic exposure at 1288.8 ng h ml-1, while the levels of the latter declined more slowly, with a longer t1/2 (4.15 h) .
Result of Action
This compound ameliorated doxorubicin-induced cardiotoxicity by attenuating inflammation, oxidative stress, and cardiomyocyte apoptosis and ameliorated doxorubicin-induced cardiac dysfunction . Mechanistically, this compound activated the PI3K-AKT signaling pathway, as evidenced by RNA-seq analysis and Western blot analysis .
Action Environment
This compound is a natural flavone and has been discovered to be a major ingredient in the seeds, flowers, leaves, and stems of several plants . This suggests that the plant’s environment could influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eupatilin can be synthesized through several chemical routes. One common method involves the methylation of quercetin, a naturally occurring flavonoid. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For instance, this compound can be isolated from Artemisia princeps using preparative high-performance liquid chromatography (HPLC) . This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Eupatilin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the methoxy groups on the flavone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Eupatilin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Eupatilin is unique among flavonoids due to its specific methoxy and hydroxyl group substitutions, which contribute to its distinct pharmacological profile. Similar compounds include:
Quercetin: A flavonoid with similar antioxidant properties but different substitution patterns.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRWBCNQOKKKOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176904 | |
Record name | Eupatilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Eupatilin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22368-21-4 | |
Record name | Eupatilin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22368-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eupatilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022368214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eupatilin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16885 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eupatilin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Eupatilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EUPATILIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D58O05490 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Eupatilin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 242 °C | |
Record name | Eupatilin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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